molecular formula C15H8Br2ClN3 B12285337 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine

Cat. No.: B12285337
M. Wt: 425.50 g/mol
InChI Key: DKKZGMLGDJVDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by the presence of two bromophenyl groups and one chloro group attached to a triazine ring. It is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and an organic solvent, like acetone or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. Its specific structure allows for targeted applications in various fields, making it a valuable compound in scientific research.

Biological Activity

2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine (CAS No. 754980-62-6) is a compound belonging to the triazine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine and agriculture, as well as its mechanism of action.

  • Molecular Formula : C15H8Br2ClN3
  • Molecular Weight : 425.51 g/mol
  • Density : 1.12 g/mL at 25 °C
  • Purity : 98% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Anticancer Activity

Research indicates that triazine derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 50 µM to 200 µM across different cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-775Induction of apoptosis
HeLa120Inhibition of cell cycle progression
A54990Modulation of signaling pathways

Antibacterial Activity

The compound has shown promising results against various bacterial strains:

  • Tested Strains : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Bacillus cereus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Effectiveness
E. coli20Moderate inhibition
S. aureus15High inhibition
Bacillus cereus30Low to moderate inhibition

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for its anti-inflammatory effects:

  • In Vitro Studies : Demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
  • Concentration for Efficacy : Effective at concentrations as low as 10 µg/mL .

Case Studies

  • Anticancer Study on MCF-7 Cells :
    • A study examined the effects of varying concentrations of the compound on MCF-7 cells over a period of 48 hours.
    • Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Antibacterial Efficacy Against S. aureus :
    • Another research focused on the antibacterial properties against S. aureus.
    • The compound was effective in reducing bacterial load in vitro and showed potential for further development into therapeutic agents.

Properties

IUPAC Name

2,4-bis(4-bromophenyl)-6-chloro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2ClN3/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKZGMLGDJVDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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